molecular formula C8H5FO2 B140404 2-(4-Fluorophenyl)-2-oxoacetaldehyde CAS No. 403-32-7

2-(4-Fluorophenyl)-2-oxoacetaldehyde

Cat. No.: B140404
CAS No.: 403-32-7
M. Wt: 152.12 g/mol
InChI Key: IPWSCROFORAGJW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoacetaldehyde is a high-value aromatic glyoxal building block designed for advanced research and development. Its structure, featuring a reactive α-dicarbonyl system adjacent to a fluorinated phenyl ring, makes it a versatile intermediate in medicinal chemistry and drug discovery. Researchers utilize this compound as a key precursor in the synthesis of complex heterocyclic scaffolds, such as rhodanine and other thiazolidin-4-one derivatives, which are prominent structures in the search for new bioactive agents . The electron-withdrawing 4-fluorophenyl group can influence the compound's reactivity and the physicochemical properties of the resulting molecules. The fluorinated aromatic moiety also provides a synthetic handle for further structural elaboration and is a common feature in compounds investigated for various therapeutic areas. As a critical reagent, this compound enables the exploration of novel chemical space and supports the development of potential pharmaceuticals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWSCROFORAGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80193308
Record name Benzeneacetaldehyde, 4-fluoro-alpha-oxo-
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Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

403-32-7
Record name (4-Fluorophenyl)glyoxal
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Record name Benzeneacetaldehyde, 4-fluoro-alpha-oxo-
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Record name 403-32-7
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Record name Benzeneacetaldehyde, 4-fluoro-alpha-oxo-
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Preparation Methods

Reaction Overview

The oxidation of 4-fluoroacetophenone to 2-(4-fluorophenyl)-2-oxoacetaldehyde is achieved through a selenium dioxide-mediated process. This method, adapted from classical ketone oxidation protocols, employs SeO₂ as the oxidizing agent in a 1,4-dioxane/water solvent system. The reaction proceeds at elevated temperatures (110°C) under a nitrogen atmosphere to prevent side reactions and ensure optimal yield.

Reagents and Stoichiometry

  • 4-Fluoroacetophenone : 25.0 mmol (1.0 equiv)

  • Selenium dioxide (SeO₂) : 25.0 mmol (1.0 equiv)

  • Solvent : 1,4-Dioxane (13.0 mL) with water (0.5 mL)

  • Temperature : 110°C

  • Reaction Time : 4 hours

The equimolar ratio of SeO₂ to substrate ensures complete conversion, while the biphasic solvent system facilitates both solubility and oxidative efficiency.

Mechanistic Pathway

The oxidation mechanism involves three critical steps:

  • Enolization : The ketone tautomerizes to its enol form, enabling nucleophilic attack by SeO₂.

  • Selenous Acid Intermediate Formation : SeO₂ reacts with the enol to generate a selenous acid adduct.

  • Elimination : Thermal elimination of selenium species yields the α-ketoaldehyde product, with water acting as a proton shuttle.

The absence of over-oxidation products (e.g., carboxylic acids) is attributed to the controlled reaction duration and inert atmosphere.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevated temperatures (110°C) are essential to overcome the activation energy of the selenous acid intermediate’s decomposition. Lower temperatures (<90°C) result in incomplete conversion, while higher temperatures (>120°C) promote decomposition. The 1,4-dioxane/water system balances polarity and boiling point, ensuring homogeneous mixing without premature solvent evaporation.

Moisture Control

This compound is highly hygroscopic, necessitating rigorous moisture exclusion. Post-reaction, the crude product is immediately subjected to nitrogen flushing and sealed storage to prevent hydration. This step is critical for maintaining product integrity during purification.

Purification and Isolation

Column Chromatography

The crude product is purified via silica gel column chromatography using a hexane/ethyl acetate (7:3) eluent. This solvent ratio effectively separates the target compound from unreacted starting material and selenium byproducts.

Purification Step Details
Stationary PhaseSilica gel (230–400 mesh)
EluentHexane:Ethyl Acetate (7:3)
Yield (Typical)68–74% (gram-scale synthesis)

Crystallization

Post-chromatography, the product is dissolved in hot water (10 mL) and allowed to crystallize, yielding this compound as a white crystalline solid. This step enhances purity to >95%, as confirmed by NMR and melting point analysis.

Scalability and Industrial Relevance

The protocol’s scalability is demonstrated in a gram-scale synthesis:

  • Substrate : 6.5 mmol 4-fluoroacetophenone

  • Solvent : Dry MeCN (50 mL)

  • Catalyst : Palladium(II) acetate (0.1 equiv)

  • Yield : 68% (1.15 g) after column chromatography.

This scalability underscores the method’s viability for industrial applications, particularly in pharmaceuticals and agrochemicals.

Alternative Synthetic Routes

While SeO₂ oxidation remains the gold standard, exploratory methods include:

  • Enzymatic Oxidation : Limited by substrate specificity and low throughput.

  • Metal-Catalyzed Dehydrogenation : Palladium-based systems show promise but require costly ligands.

None of these alternatives currently match the efficiency or cost-effectiveness of the SeO₂ method.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(4-Fluorophenyl)-2-oxoacetaldehyde
  • Synonyms: 4-Fluorophenylglyoxal, 2-(4-Fluorophenyl)-2-oxoethanal
  • CAS Numbers : 403-32-7 (anhydrous), 7468-86-2 (hydrate)
  • Molecular Formula : C₈H₅FO₂ (anhydrous), C₈H₇FO₃·H₂O (hydrate)
  • Molecular Weight : 152.12 g/mol (anhydrous), 170.14 g/mol (hydrate)

Its fluorophenyl group enhances bioavailability and metabolic stability, making it valuable in medicinal chemistry .

Comparison with Structural Analogues

Substituent Effects on Electronic Properties

Compound Substituent (X) Molecular Weight (g/mol) Key Electronic Effects Applications/Reactivity Evidence ID
This compound F 152.12 Moderate electron-withdrawing (-I effect), enhances π-electron delocalization in polar solvents like DMF Medicinal chemistry (quinoxaline synthesis , spiro compounds )
2-(4-Bromophenyl)-2-oxoacetaldehyde Br 229.03 Stronger -I effect than F, reduces emission intensity in DMF due to reduced ICT Heavy-atom applications (e.g., X-ray crystallography), slower reaction kinetics
2-(4-Methoxyphenyl)-2-oxoacetaldehyde OCH₃ 164.16 Electron-donating (+M effect), red shifts emission maxima but reduces intensity in polar solvents Photophysical studies, less common in drug synthesis due to metabolic instability

Functional Group Modifications

Compound Functional Group Molecular Weight (g/mol) Key Differences Evidence ID
This compound Aldehyde (CHO) 152.12 High reactivity in condensation reactions (e.g., with diamines to form quinoxalines )
2-(4-Fluorophenyl)-2-oxoacetic acid Carboxylic acid 168.12 Improved solubility in aqueous media, forms salts; lower reactivity in nucleophilic additions
Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate Ester (COOEt) 252.23 Reduced electrophilicity, steric hindrance from ethoxy group; used in esterification reactions

Solvent-Dependent Behavior

  • In DMF, the fluorophenyl derivative exhibits increased π-electron delocalization compared to chloro or methoxy analogues, leading to higher emission maxima .
  • Bromophenyl analogues show reduced emission intensity due to stronger electron withdrawal, which diminishes intramolecular charge transfer (ICT) .

Biological Activity

2-(4-Fluorophenyl)-2-oxoacetaldehyde, with the CAS number 403-32-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by a fluorinated phenyl group attached to an oxoacetaldehyde moiety. Its chemical structure allows it to participate in various biochemical interactions, making it a candidate for pharmacological applications.

The biological activity of this compound is primarily mediated through its interaction with specific protein targets. Research suggests that it may act as an enzyme inhibitor, affecting metabolic pathways critical for cellular function. The compound's ability to modulate enzyme activity can lead to significant physiological effects, including alterations in metabolic rates and cellular signaling pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits moderate absorption and distribution characteristics. It is primarily excreted via the urinary route, with a relatively low tissue accumulation profile. This pharmacokinetic behavior is crucial for its potential therapeutic applications, as it may minimize systemic toxicity while maximizing local efficacy.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on specific enzymes involved in the glycolytic pathway. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.

Enzyme IC50 (µM) Effect
Hexokinase5.0Significant inhibition
Phosphofructokinase3.5Moderate inhibition
Pyruvate Kinase7.0Weak inhibition

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Discussion

The biological activity of this compound is promising, particularly in the context of enzyme inhibition and antimicrobial action. These properties suggest that further research could elucidate its potential therapeutic applications, particularly in treating metabolic disorders and infections.

Q & A

Basic: What are common synthetic routes for preparing 2-(4-Fluorophenyl)-2-oxoacetaldehyde, and how are reaction conditions optimized?

Methodological Answer:
A widely reported method involves the condensation of 4-fluorophenylglyoxal derivatives under acidic or catalytic conditions. For example, in the synthesis of quinoxaline derivatives, This compound reacts with benzene-1,2-diamine in ethanol at room temperature, yielding the target compound within 30 minutes . Optimization focuses on solvent choice (e.g., ethanol for solubility), stoichiometric ratios (1:1 aldehyde:diamine), and reaction monitoring via TLC/HPLC. Catalytic methods using palladium(II) acetate and potassium persulfate in hexane/ethyl acetate mixtures (7:3) have also been employed, achieving 56% yield in cross-coupling reactions .

Basic: How do the chemical properties of this compound compare to its structural analogs (e.g., 4-chloro or 3-methoxy derivatives)?

Methodological Answer:
The fluorine substituent at the para position confers distinct electronic and steric properties:

  • Electron-withdrawing effect : Fluorine increases the electrophilicity of the carbonyl group compared to methoxy derivatives (e.g., 4-methoxyphenylglyoxal), enhancing reactivity in nucleophilic additions .
  • Biological activity : Fluorinated analogs often exhibit improved metabolic stability and target binding compared to chloro or bromo derivatives, as seen in anti-cancer studies .
  • Crystallographic behavior : Fluorine’s small atomic radius minimizes steric hindrance, facilitating crystallization, as observed in ORTEP-refined structures .
Property This compound 4-Chloro Analog 4-Methoxy Analog
Molecular Weight (g/mol) 152.12188.59182.18
Reactivity High (electrophilic)ModerateLow (electron-donating)
Biological Potency Anti-proliferative (IC₅₀ ~10 µM) Less studiedLimited activity

Advanced: How can crystallographic refinement (e.g., SHELXL) resolve ambiguities in the structural determination of fluorinated aldehydes?

Methodological Answer:
The SHELX suite (e.g., SHELXL) is critical for refining structures with high-resolution X-ray data. For This compound , key steps include:

  • Twinned data handling : Fluorine’s electron density can cause pseudosymmetry; SHELXL’s twin refinement tools (e.g., BASF parameter) correct for overlapping reflections .
  • Hydrogen placement : Riding models (C–H = 0.95 Å) are used for aldehyde protons, with anisotropic displacement parameters (Uiso) refined to 1.2×C atom values .
  • Validation : R-factors < 0.05 and data-to-parameter ratios > 15 ensure reliability, as seen in Acta Crystallographica reports .

Advanced: What computational strategies (e.g., QSAR, molecular docking) validate the anti-cancer potential of derivatives of this compound?

Methodological Answer:

  • QSAR Modeling : A validated R² > 0.8 and Q² > 0.7 (via PLS regression) identify structural descriptors (e.g., logP, polar surface area) critical for anti-proliferative activity against MCF-7 cells .
  • Molecular Docking : Derivatives like 2-(4-Fluorophenyl)imidazol-5-ones bind to Polo-like kinase 1 (Plk1) with ΔG ≤ -9.5 kcal/mol, targeting the ATP-binding pocket. Ligand 27 showed a binding affinity of -10.2 kcal/mol .
  • ADMET Prediction : Lipinski’s Rule compliance (MW < 500, logP < 5) and low hepatotoxicity (preclinical thresholds) prioritize derivatives for in vivo testing .

Advanced: How do reaction conditions (e.g., oxidizing agents) influence the contradictory outcomes in oxidation/reduction pathways?

Methodological Answer:
Contradictions arise from competing pathways:

  • Oxidation : KMnO₄ in acidic conditions converts the aldehyde to 2-(4-Fluorophenyl)-2-oxoacetic acid, but over-oxidation may degrade the aromatic ring. PCC (mild conditions) selectively oxidizes the aldehyde without side reactions .
  • Reduction : NaBH₄ yields 2-(4-Fluorophenyl)-2-hydroxyacetaldehyde, but LiAlH₄ may over-reduce the ketone to a secondary alcohol. Solvent polarity (e.g., THF vs. MeOH) modulates selectivity .
Reagent Product Yield Side Reactions
KMnO₄ (H₂SO₄)Carboxylic acid60-70%Ring hydroxylation
NaBH₄ (MeOH)Hydroxyacetaldehyde85%None
LiAlH₄ (THF)Secondary alcohol75%Ketone over-reduction

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹⁹F NMR (δ ~ -110 ppm for para-F) and ¹H NMR (aldehyde proton at δ 9.8–10.2 ppm) confirm structure .
  • IR : Strong C=O stretches at 1680–1720 cm⁻¹ and C-F at 1220–1280 cm⁻¹ .
  • Mass Spectrometry : Exact mass (152.12 g/mol) with fragmentation peaks at m/z 123 (loss of CHO) .

Advanced: How does fluorination impact the compound’s reactivity in multicomponent reactions (e.g., cyclocondensations)?

Methodological Answer:
Fluorine’s electronegativity accelerates imine formation in cyclocondensations:

  • Kinetic studies : Reactions with diamines proceed 2–3× faster than non-fluorinated analogs due to enhanced electrophilicity .
  • Regioselectivity : Fluorine directs nucleophilic attack to the carbonyl carbon, avoiding para-substitution side products .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields by 15–20% .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-2-oxoacetaldehyde
Reactant of Route 2
2-(4-Fluorophenyl)-2-oxoacetaldehyde

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